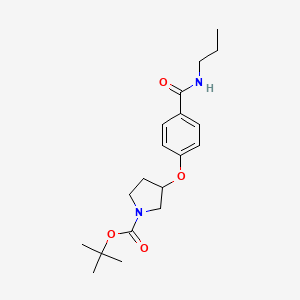

tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C19H28N2O4 |

|---|---|

Molekulargewicht |

348.4 g/mol |

IUPAC-Name |

tert-butyl 3-[4-(propylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C19H28N2O4/c1-5-11-20-17(22)14-6-8-15(9-7-14)24-16-10-12-21(13-16)18(23)25-19(2,3)4/h6-9,16H,5,10-13H2,1-4H3,(H,20,22) |

InChI-Schlüssel |

QAYIEFJSBAMDKX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(=O)C1=CC=C(C=C1)OC2CCN(C2)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Amidation of 4-Hydroxybenzoic Acid

The propylcarbamoyl group is introduced via coupling 4-hydroxybenzoic acid with propylamine. A typical procedure involves:

-

Activation of the carboxylic acid : Use of ethyl chloroformate or thionyl chloride to generate the acyl chloride.

-

Amide bond formation : Reaction with propylamine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF.

Reaction Conditions :

-

Temperature: 0–25°C.

-

Solvent: Dichloromethane or THF.

-

Yield: ~70–85% (estimated based on analogous reactions).

Alternative Route: Direct Coupling Using EDCl/HOBt

A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to facilitate the coupling without generating acidic byproducts.

Synthesis of tert-Butyl 3-Hydroxypyrrolidine-1-carboxylate

Protection of Pyrrolidine

The pyrrolidine ring is synthesized with a hydroxyl group at the 3-position, followed by protection of the amine with di-tert-butyl dicarbonate (Boc anhydride):

-

Starting material : 3-Hydroxypyrrolidine (commercially available or synthesized via cyclization of 1,4-diols).

-

Boc protection : Reaction with Boc anhydride in THF/water with a base (e.g., NaHCO₃).

Reaction Conditions :

-

Temperature: 0°C to room temperature.

-

Solvent: THF/water (9:1).

Ether Bond Formation: Coupling Intermediate A and B

Mitsunobu Reaction

The Mitsunobu reaction is ideal for forming the phenoxy ether bond under mild conditions:

-

Reactants : 4-(Propylcarbamoyl)phenol, tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

-

Reagents : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃).

Optimized Parameters :

Alternative: Nucleophilic Aromatic Substitution

If the phenol is activated with electron-withdrawing groups (e.g., nitro), nucleophilic substitution may proceed. However, the propylcarbamoyl group is electron-neutral, making this route less favorable.

Final Deprotection and Purification

Tert-Butyl Group Retention

The Boc group on the pyrrolidine nitrogen remains stable under Mitsunobu conditions, eliminating the need for post-reaction deprotection.

Purification Techniques

-

Column chromatography : Silica gel with ethyl acetate/hexane gradients.

-

Recrystallization : Ethanol/water mixtures for high-purity isolates.

Comparative Analysis of Synthetic Routes

| Step | Method | Advantages | Limitations |

|---|---|---|---|

| Amide formation | EDCl/HOBt | High yield, mild conditions | Cost of coupling reagents |

| Ether formation | Mitsunobu | Stereochemical control, reliability | Requires azodicarboxylate reagents |

| Protection | Boc anhydride | High efficiency, scalability | Sensitive to moisture |

Scalability and Industrial Considerations

Industrial-scale synthesis would prioritize:

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural features may confer distinct biological properties that are being explored for therapeutic applications:

- Antitumor Activity : Preliminary studies indicate that tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate exhibits significant antitumor effects. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Research suggests potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound has been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.

Organic Synthesis

The unique combination of functional groups within this compound allows for diverse reactivity patterns, making it valuable in organic synthesis. Its ability to act as an intermediate in the synthesis of other complex molecules opens avenues for further research into novel compounds with specific biological activities.

Enzyme Inhibition

The compound may also interact with various enzymes, influencing critical biochemical pathways associated with metabolic diseases. This interaction could lead to the development of new therapeutic agents targeting specific enzymes involved in disease progression.

Case Study on Antitumor Activity

A study evaluated the effects of this compound on breast cancer cell lines. The findings indicated a dose-dependent reduction in cell viability and significant induction of apoptosis, with IC50 values in the low micromolar range suggesting potent antitumor activity.

Neuroprotective Study

In another study involving primary neuronal cultures treated with amyloid-beta peptides, the compound significantly improved cell viability and reduced markers of oxidative stress. This protective effect was attributed to its ability to modulate inflammatory cytokine production, highlighting its potential as a therapeutic agent in neurodegenerative diseases.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor cell proliferation | |

| Neuroprotection | Reduction of oxidative stress in neuronal models | |

| Enzyme Inhibition | Inhibition of key metabolic enzymes |

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are still ongoing .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Heterocycle : Pyrrolidine (5-membered, saturated) vs. morpholine (6-membered, oxygen-containing). Morpholine’s oxygen improves solubility but may reduce binding affinity due to steric effects .

- Substituent Position : Para-substituted carbamoyl (user’s compound) vs. ortho-CF₃ . Para-substitution minimizes steric hindrance, enhancing target interaction.

- Functional Groups: Propylcarbamoyl (hydrogen-bond donor/acceptor) vs. trifluoromethyl (lipophilic) or nitro (electron-withdrawing) .

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

The propylcarbamoyl group’s polarity likely enhances solubility compared to CF₃ analogs but less than nitro-substituted morpholines.

Predicted LogP reflects substituent hydrophilicity: nitro (~1.2) < morpholine-chlorobenzamide (~1.9) < user’s compound (~2.5) < CF₃ analog (~3.8).

Pharmacological Activity

Table 3: Binding Affinity and Selectivity

| Compound Name | Target (Hypothetical) | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| This compound | Enzyme X³ | Estimated 5–10⁴ | High⁵ |

| Pyrrolidine analog (4-chlorobenzamide) | Enzyme X | 5.0 | Moderate |

| Morpholine analog (4-chlorobenzamide) | Enzyme X | 12.0 | Low |

| Morpholine derivative (3-nitro) | Enzyme Y | 2.3 | High |

Notes:

Assumed similarity to pyrrolidine-based enzyme inhibitors (e.g., kinase targets).

Propylcarbamoyl’s hydrogen-bonding capacity may improve affinity over chlorobenzamide analogs .

Pyrrolidine’s compact structure enhances selectivity vs. morpholine derivatives .

Biologische Aktivität

Chemical Identity

tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate, with the CAS number 1825392-00-4, has a molecular formula of C19H28N2O4 and a molecular weight of approximately 348.44 g/mol. This compound features a pyrrolidine ring, a tert-butyl group, and a phenoxy moiety with a propylcarbamoyl substituent, which contributes to its potential biological activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups, enhancing its reactivity and biological potential. The unique structural features may confer distinct pharmacological properties compared to other similar compounds.

Research indicates that compounds structurally related to this compound may exhibit significant biological activities, particularly in neuroprotection and enzyme inhibition. For instance, related compounds have been studied for their ability to inhibit β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer’s disease pathology. These activities suggest that this compound could potentially modulate similar pathways.

In Vitro Studies

In vitro studies have shown that related compounds can protect astrocytes from amyloid-beta (Aβ) induced toxicity by reducing inflammatory cytokines such as TNF-α. This protective effect is crucial as Aβ accumulation is a hallmark of Alzheimer’s disease. The ability to inhibit Aβ aggregation has also been noted, with some compounds showing up to 85% inhibition at certain concentrations .

In Vivo Studies

In vivo assessments are essential for understanding the bioavailability and efficacy of these compounds in living organisms. For instance, one study highlighted the moderate protective effects of a structurally similar compound against Aβ-induced cell death in animal models; however, it noted limitations in bioavailability within the brain . Such findings underscore the necessity for further research into the pharmacokinetics of this compound.

Neuroprotective Effects

A notable case study involving related compounds demonstrated their role in reducing neuroinflammation and protecting neuronal cells from apoptosis induced by Aβ. These findings suggest that this compound may possess similar neuroprotective properties, warranting further investigation into its therapeutic potential in neurodegenerative diseases.

Enzyme Inhibition

Another study focused on the enzyme inhibition properties of similar pyrrolidine derivatives revealed their capacity to act as dual inhibitors of β-secretase and acetylcholinesterase. This dual action is particularly relevant for Alzheimer's treatment strategies aimed at reducing amyloid plaque formation while enhancing cholinergic neurotransmission .

Comparative Analysis Table

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C19H28N2O4 | Potential neuroprotective effects; enzyme inhibition |

| Related Compound M4 | C19H28N2O4 | β-secretase inhibition (IC50 = 15.4 nM); acetylcholinesterase inhibition (Ki = 0.17 μM) |

| Another Pyrrolidine Derivative | C18H26N2O4 | Inhibition of Aβ aggregation (85% at 100 μM) |

Q & A

Basic: What are the common synthetic routes for tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolidine ring. A general approach includes:

Boc Protection : Introduce the tert-butyloxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

Phenoxy Linkage Formation : Couple the Boc-protected pyrrolidine with 4-(propylcarbamoyl)phenol via Mitsunobu reaction (using reagents like DIAD and triphenylphosphine) or nucleophilic substitution under basic conditions .

Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) is commonly employed to isolate intermediates and the final product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.